Furan-2-yl(4-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

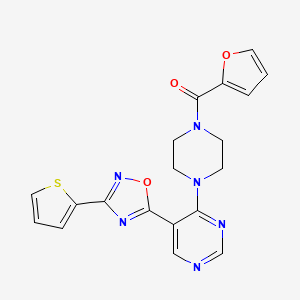

Furan-2-yl(4-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked to a piperazine core, which is further substituted with a pyrimidine-oxadiazole-thiophene moiety. The structural complexity of this molecule arises from the integration of multiple pharmacophoric elements:

- Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing to lipophilicity and π-π interactions.

- Piperazine: A six-membered nitrogen-containing ring enhancing solubility and serving as a flexible linker.

- Pyrimidine-oxadiazole-thiophene system: A fused heterocyclic system combining pyrimidine (a six-membered diazine), 1,2,4-oxadiazole (a five-membered ring with one oxygen and two nitrogen atoms), and thiophene (a sulfur-containing aromatic ring). This triad likely influences electronic properties and target binding.

Properties

IUPAC Name |

furan-2-yl-[4-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c26-19(14-3-1-9-27-14)25-7-5-24(6-8-25)17-13(11-20-12-21-17)18-22-16(23-28-18)15-4-2-10-29-15/h1-4,9-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUJOFQQGKKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-2-yl(4-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structure includes multiple pharmacophores that may contribute to its biological activity:

- Furan moiety : Known for its diverse biological effects, including anti-cancer and anti-inflammatory properties.

- Thiophene ring : Often associated with antimicrobial activity.

- Oxadiazole and pyrimidine components : These heterocycles are frequently explored for their roles in drug development, particularly in targeting various enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of furan and thiophene exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : A study reported that certain oxadiazole derivatives demonstrated cytotoxic effects against human liver (HUH7) and colon (HCT116) cancer cell lines, with IC50 values lower than standard chemotherapy agents like 5-fluorouracil .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative | HUH7 | 1.98 |

| Oxadiazole Derivative | HCT116 | < 5 |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research on similar thiophene-furan derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the inhibition of key bacterial enzymes .

Anti-inflammatory Effects

The furan moiety is linked to anti-inflammatory properties, which may be enhanced by the presence of thiophenes. Compounds with these structures have been shown to modulate inflammatory pathways effectively, making them candidates for treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation and pathogen survival.

- Apoptosis Induction : It can trigger programmed cell death in cancer cells, contributing to its anticancer effects.

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress within cells.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

- Study on Anticancer Properties : A recent study indicated that a derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 5 µM, suggesting strong potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation demonstrated broad-spectrum antimicrobial activity against various bacterial strains, outperforming traditional antibiotics .

Scientific Research Applications

Biological Activities

Anticancer Properties : Several studies have indicated that compounds containing oxadiazole and pyrimidine moieties exhibit anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of thiophene enhances these effects due to its electron-rich nature.

Antimicrobial Activity : The presence of furan and thiophene rings has been associated with antimicrobial properties. Research indicates that derivatives similar to furan-containing compounds demonstrate activity against a range of bacteria and fungi . This makes the compound a candidate for developing new antimicrobial agents.

CNS Activity : Compounds with piperazine and pyrimidine structures are often investigated for their neuropharmacological effects. Studies suggest that such compounds may exhibit antidepressant and anxiolytic activities . The specific combination of functional groups in this compound may enhance its ability to cross the blood-brain barrier.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness is highlighted by comparing it to related molecules from the evidence. Key differences in substituents, heterocyclic systems, and physicochemical properties are summarized below.

Core Heterocyclic Variations

Key Observations :

- Pyrimidine Derivatives: The target compound’s pyrimidine-oxadiazole system differs from pyrazolo-pyrimidine (Compound 53) or thiazole-pyrimidine ().

- Oxadiazole vs. Triazine : The oxadiazole ring in the target compound is a bioisostere for carboxylic acids or amides, enhancing metabolic stability compared to triazine systems (Compound 54) .

- Thiophene Substituents: The thiophen-2-yl group in the target compound contrasts with morpholinomethyl-thiophene (Example 76), where the latter’s morpholine moiety may improve solubility but reduce membrane permeability .

Physicochemical and Functional Implications

- Melting Points : The oxadiazole-thiophene system in the target compound may result in a melting point between 160–200°C, inferred from analogs (e.g., 158–178°C for Compounds 53/54). Higher melting points (e.g., 254°C in ) correlate with polar groups like sulfonamides .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can intermediate purity be ensured?

The synthesis involves multi-step heterocyclic chemistry. A validated approach includes:

- Step 1: Condensation of furan-2-carboxylic acid derivatives with thiophene-containing oxadiazole precursors under reflux conditions (e.g., ethanol/KOH) to form the 1,2,4-oxadiazole core .

- Step 2: Coupling the pyrimidin-4-yl-piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .

- Purity Control: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and heterocyclic connectivity .

- X-ray Crystallography: For unambiguous confirmation of molecular geometry (e.g., dihedral angles between furan, oxadiazole, and pyrimidine planes) .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns indicative of chlorine/sulfur atoms .

Q. How can researchers design assays to evaluate this compound’s biological activity?

- In Vitro Cytotoxicity: MTT assays using cancer cell lines (e.g., lung carcinoma A549) with 5-fluorouracil as a positive control .

- Anti-inflammatory Screening: Inhibition of COX-2 or TNF-α in macrophage models (RAW 264.7), with dose-response curves (IC50 calculation) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the oxadiazole-pyrimidine coupling step?

- Catalytic Optimization: Use Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling to reduce side reactions .

- Reaction Monitoring: In situ FTIR or HPLC to track pyrimidine-piperazine conjugation efficiency .

- Solvent Selection: Polar aprotic solvents (DMF or DMSO) at 80–100°C improve solubility of aromatic intermediates .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or GPCRs, focusing on the oxadiazole’s electron-deficient region .

- MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories, emphasizing hydrogen bonds with piperazine N-atoms .

Q. How do structural modifications (e.g., substituting thiophene with phenyl groups) impact pharmacological activity?

- SAR Studies: Replace thiophene with phenyl in the oxadiazole moiety and compare anti-inflammatory IC50 values. Thiophene’s electron-rich nature enhances π-π stacking with hydrophobic enzyme pockets .

- Electron-Withdrawing Groups: Introduce -NO2 or -CF3 on pyrimidine to modulate bioavailability and metabolic stability .

Q. What methodologies address stability issues in aqueous or physiological buffers?

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Meta-Analysis: Compare assay conditions (e.g., cell line viability thresholds, serum concentration). For example, discrepancies in IC50 may arise from differing ATP concentrations in kinase assays .

- Orthogonal Validation: Confirm anti-exudative activity using both carrageenan-induced paw edema and LPS-induced vascular leakage models .

Q. What scale-up challenges arise during gram-scale synthesis, and how are they mitigated?

Q. Can synergistic effects be achieved by combining this compound with other pharmacophores?

- Hybrid Molecules: Conjugate with triazole or benzimidazole fragments via click chemistry. For example, a triazole-linked hybrid showed enhanced antiproliferative activity in MCF-7 cells .

- Co-administration Studies: Test with cisplatin in xenograft models to evaluate tumor growth inhibition additivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.